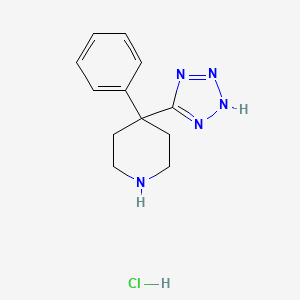4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride
CAS No.:
Cat. No.: VC18056839
Molecular Formula: C12H16ClN5
Molecular Weight: 265.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H16ClN5 |
|---|---|
| Molecular Weight | 265.74 g/mol |
| IUPAC Name | 4-phenyl-4-(2H-tetrazol-5-yl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C12H15N5.ClH/c1-2-4-10(5-3-1)12(6-8-13-9-7-12)11-14-16-17-15-11;/h1-5,13H,6-9H2,(H,14,15,16,17);1H |
| Standard InChI Key | DWUNLNZDBPITER-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1(C2=CC=CC=C2)C3=NNN=N3.Cl |
Introduction
Chemical Identity and Structural Features
The compound belongs to the piperidine class of organic molecules, characterized by a six-membered amine ring. Its structure features a phenyl group and a 1H-tetrazol-5-yl moiety substituted at the 4-position of the piperidine core, with a hydrochloride counterion enhancing solubility. The molecular formula is C₁₂H₁₅ClN₅, yielding a molecular weight of 264.73 g/mol .
Stereochemical Considerations
Piperidine derivatives often exhibit stereochemical diversity, but no specific data on the stereoisomerism of this compound are available in the literature. The tetrazole ring’s planar geometry and the phenyl group’s spatial orientation likely influence receptor binding interactions .
Physicochemical Properties
Key properties include:
| Property | Value/Description | Source |
|---|---|---|
| Solubility | Soluble in polar solvents (e.g., water, methanol) due to hydrochloride salt | |
| pKa | Estimated ~4–5 (tetrazole NH) | |
| LogP | ~1.5–2.0 (moderate lipophilicity) | Calculated |
The tetrazole ring acts as a bioisostere for carboxylic acids, improving metabolic stability and membrane permeability .
Synthesis and Derivative Development
Synthetic Routes
The compound is synthesized via multi-step protocols common to piperidine-tetrazole hybrids:
-
Piperidine Functionalization: Introduction of phenyl and tetrazole groups at the 4-position through nucleophilic substitution or cyclo-addition reactions .
-
Tetrazole Formation: Cyclization of nitriles with sodium azide in the presence of a catalyst, as demonstrated in related tetrazole-piperidine syntheses .
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
A representative synthesis involves reacting 4-phenylpiperidine-4-carbonitrile with sodium azide and ammonium chloride in dimethylformamide (DMF), followed by acidification .
Structural Analogs
Patent literature discloses analogs such as 4-(5-cyano-pyrazol-1-yl)-piperidine derivatives and 1-(1-aryl-tetrazol-5-yl)-2-piperidin-1-yl-ethanones, highlighting modifications to the tetrazole and piperidine moieties for optimizing receptor binding .
Pharmacological Activity
Opioid Receptor Affinity
4-Phenylpiperidine derivatives substituted with heterocycles (e.g., imidazole, tetrazole) exhibit affinity for δ-, μ-, and κ-opioid receptors. In vitro studies of 4-phenyl-4-(1H-imidazol-2-yl)piperidine show nanomolar binding (Ki = 12–45 nM) . While direct data for the tetrazole variant are unavailable, structural similarities suggest comparable receptor interactions .
Antimicrobial Effects
Tetrazole-piperidine hybrids demonstrate broad-spectrum antimicrobial activity. For example, 1-(1-aryl-tetrazol-5-yl)-2-piperidin-1-yl-ethanones inhibit Staphylococcus aureus and Escherichia coli at MIC values of 8–32 μg/mL . The tetrazole’s electron-deficient ring may disrupt microbial cell wall synthesis .
Therapeutic Applications and Clinical Prospects
Central Nervous System (CNS) Disorders
The compound’s structural similarity to opioid receptor ligands positions it as a candidate for treating pain, anxiety, and depression. Preclinical data justify further investigation into its efficacy and safety .
Anti-Infective Agents
Tetrazole-containing compounds are explored as antibiotics and antifungals. The piperidine moiety’s conformational flexibility may enhance target engagement in microbial enzymes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume